2-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
2-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group, a methoxyphenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or to convert the methoxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or thiourea. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides with different functional groups .
Scientific Research Applications
2-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- 2-BROMO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE
- 2-BROMO-N-{1-[(4-HYDROXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE
Uniqueness
What sets 2-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, for instance, can enhance its solubility and bioavailability compared to similar compounds with different substituents .
Properties
Molecular Formula |
C18H16BrN3O2 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-bromo-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-24-14-8-6-13(7-9-14)12-22-17(10-11-20-22)21-18(23)15-4-2-3-5-16(15)19/h2-11H,12H2,1H3,(H,21,23) |
InChI Key |
HEYBNGBBDKNFMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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